molecular formula C11H8ClF3N4O B2859804 4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol CAS No. 318959-09-0

4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Cat. No.: B2859804
CAS No.: 318959-09-0
M. Wt: 304.66
InChI Key: AFGKTNZAETYYCH-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a synthetic organic compound characterized by its unique chemical structure, which includes a trifluoromethyl group, a chlorophenyl group, and a diazenyl linkage.

Preparation Methods

The synthesis of 4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products.

Chemical Reactions Analysis

4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The diazenyl linkage can participate in redox reactions, potentially leading to the generation of reactive intermediates that interact with biological macromolecules .

Comparison with Similar Compounds

4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications.

Properties

IUPAC Name

4-[(4-chlorophenyl)diazenyl]-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N4O/c1-19-10(20)8(9(18-19)11(13,14)15)17-16-7-4-2-6(12)3-5-7/h2-5,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWXNQRUDTWJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N1)C(F)(F)F)N=NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.